![molecular formula C12H15LiN2O4 B2779002 Lithium;2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate CAS No. 2309465-52-7](/img/structure/B2779002.png)
Lithium;2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Lithium;2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate” is a chemical compound with the molecular formula C11H21NO6 . It is also known by other names such as “2-[2-(叔丁氧羰基氨基)乙氧基]乙氧基乙酸” and “叔丁基二聚乙二醇乙酸” among others .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-isocyanatoethyl (meth)acrylate with 1-bromo-2-methylpropan-2-ol . This results in bromo-tert-butyloxycarbonyl (Br-t-BOC)-amino-protected monomers . The free radical polymerization of these monomers yields poly ((Br-t-BOC)-aminoethyl (meth)acrylate) bearing protected amino side groups .Molecular Structure Analysis
The molecular structure of this compound includes a lithium atom, a pyridin-2-yl group, an acetate group, and a 2-methylpropan-2-yl group . The exact structure can be determined using techniques such as NMR spectroscopy .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 425.7±30.0 °C and a predicted density of 1.145±0.06 g/cm3 . It is a liquid and has a yellow color . The compound should be stored at -20°C .Wissenschaftliche Forschungsanwendungen
Pharmacogenetics and Aging
- Pharmacogenetic Analysis of Lithium-induced Delayed Aging : Lithium has been observed to extend lifespan in Caenorhabditis elegans through a mechanism that involves altered expression of genes related to nucleosome-associated functions, indicating its role in modulating histone methylation and chromatin structure (McColl et al., 2008).
Organic Chemistry
- Hydroxymethylating Reagent : Lithium-based reagents, such as (2-Pyridyldimethylsilyl)methyl lithium, have been used for reactions with organic bromides, aldehydes, ketones, and hydrosilanes, offering an efficient method for hydroxymethylation (Itami et al., 1999).
Materials Science
Ring-opening Polymerization : Lithium amine-bis(phenolate) complexes are utilized in the ring-opening polymerization of cyclic esters, demonstrating their importance in the development of biodegradable polymers (Dean et al., 2013).
High-Voltage Electrolyte Additive : (Phenylsulfonyl)acetonitrile, a lithium compound, has been explored as an additive to form a solid electrolyte interface on LiCoO2 cathodes to improve the performance of lithium-ion batteries (Deng et al., 2019).
Neuroprotection and Neurodegenerative Disorders
- Neuroprotective Effects : Lithium exhibits neuroprotective effects, potentially relevant for the treatment of Alzheimer's disease and related neurodegenerative disorders, by modulating several homeostatic mechanisms involved in neurotrophic response, autophagy, and mitochondrial function (Forlenza et al., 2014).
Eigenschaften
IUPAC Name |
lithium;2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4.Li/c1-12(2,3)18-11(17)14-9-6-4-5-8(13-9)7-10(15)16;/h4-6H,7H2,1-3H3,(H,15,16)(H,13,14,17);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHXCKNVGGNDBA-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)OC(=O)NC1=CC=CC(=N1)CC(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15LiN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium;2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2778920.png)


![2-[1-(aminomethyl)cyclobutyl]acetic Acid Hydrochloride](/img/no-structure.png)
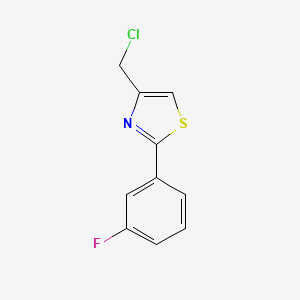
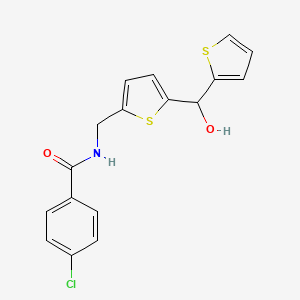

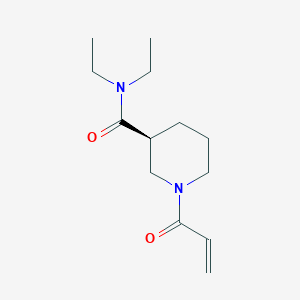

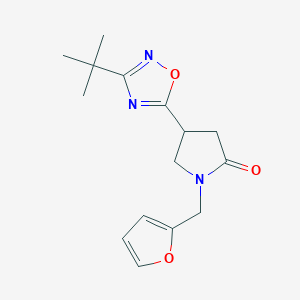
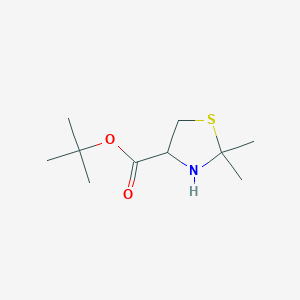
![2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2778939.png)
![1-(3,5-Dimethylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one](/img/structure/B2778940.png)
![N-[3-(dimethylamino)propyl]-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2778941.png)